![molecular formula C16H24N2O3 B247510 1-(3,5-Dimethoxybenzoyl)-4-isopropylpiperazine](/img/structure/B247510.png)
1-(3,5-Dimethoxybenzoyl)-4-isopropylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxybenzoyl)-4-isopropylpiperazine, commonly known as DiBP, is a piperazine derivative that has gained significant attention in recent years due to its potential applications in scientific research. DiBP is a synthetic compound that has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DiBP is not fully understood, but it is believed to act as a 5-HT1A receptor agonist, which is involved in the regulation of mood, anxiety, and pain. DiBP has also been found to modulate the activity of other neurotransmitter systems, such as dopamine and noradrenaline.
Biochemical and Physiological Effects:
DiBP has been found to exhibit various biochemical and physiological effects, including anxiolytic, analgesic, and anti-inflammatory effects. It has also been found to modulate the activity of the cardiovascular and gastrointestinal systems. DiBP has been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α.
Vorteile Und Einschränkungen Für Laborexperimente
DiBP has several advantages for lab experiments, including its stability and ease of synthesis. It is also relatively inexpensive compared to other compounds used in scientific research. However, it has some limitations, including its low solubility in water and its limited availability.
Zukünftige Richtungen
There are several future directions for the research of DiBP. One direction is the development of new derivatives of DiBP that exhibit improved pharmacological properties. Another direction is the investigation of the potential therapeutic applications of DiBP, such as in the treatment of anxiety disorders and chronic pain. Additionally, the mechanism of action of DiBP needs to be further elucidated to fully understand its pharmacological effects.
Conclusion:
In conclusion, DiBP is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. It has been synthesized through various methods and has been found to exhibit various biochemical and physiological effects. DiBP has several advantages for lab experiments, but it also has some limitations. There are several future directions for the research of DiBP, including the development of new derivatives and the investigation of its potential therapeutic applications.
Synthesemethoden
DiBP can be synthesized through various methods, including the reaction of 3,5-dimethoxybenzoyl chloride with isopropylpiperazine in the presence of a base. Another method involves the reaction of 1-(3,5-dimethoxyphenyl)piperazine with isopropyl chloroformate. The yield of DiBP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
DiBP has been used in various scientific research applications, including the study of the central nervous system, cardiovascular system, and gastrointestinal system. It has been found to exhibit anxiolytic, analgesic, and anti-inflammatory effects. DiBP has also been used as a reference compound in the development of new drugs.
Eigenschaften
Produktname |
1-(3,5-Dimethoxybenzoyl)-4-isopropylpiperazine |
---|---|
Molekularformel |
C16H24N2O3 |
Molekulargewicht |
292.37 g/mol |
IUPAC-Name |
(3,5-dimethoxyphenyl)-(4-propan-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)17-5-7-18(8-6-17)16(19)13-9-14(20-3)11-15(10-13)21-4/h9-12H,5-8H2,1-4H3 |
InChI-Schlüssel |
JLGSZFNHUMYUJO-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Kanonische SMILES |
CC(C)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.